molecular formula C9H15NO5S B1593365 N-Acetyl-S-(3-carboxy-2-propyl)-L-cysteine CAS No. 33164-65-7

N-Acetyl-S-(3-carboxy-2-propyl)-L-cysteine

Cat. No. B1593365
CAS RN: 33164-65-7
M. Wt: 249.29 g/mol
InChI Key: NZLXIGKXJUXPAV-MSZQBOFLSA-N
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Description

“N-Acetyl-S-(3-carboxy-2-propyl)-L-cysteine” is a derivative of the amino acid cysteine . It belongs to the class of organic compounds known as N-acyl-L-alpha-amino acids, which are N-acylated alpha amino acids that have the L-configuration of the alpha-carbon atom .


Molecular Structure Analysis

The molecular formula of “N-Acetyl-S-(3-carboxy-2-propyl)-L-cysteine” is C9H13NO6S . The InChI string representation of its structure is InChI=1S/C9H13NO6S/c1-5(11)10-6(8(13)14)4-17-3-2-7(12)9(15)16/h6H,2-4H2,1H3,(H,10,11)(H,13,14)(H,15,16)/t6-/m0/s1 .


Physical And Chemical Properties Analysis

The average mass of “N-Acetyl-S-(3-carboxy-2-propyl)-L-cysteine” is 263.260 and its monoisotopic mass is 263.04636 .

Scientific Research Applications

Antioxidant and Cytoprotective Functions

N-Acetyl cysteine (NAC) functions as a fast-acting antioxidant, triggering intracellular hydrogen sulfide and sulfane sulfur production, particularly in mitochondria. These processes mediate its immediate antioxidative and cytoprotective effects (Ezeriņa et al., 2018).

Clinical Applications

NAC is clinically applied as an antidote for acetaminophen overdose and has shown potential in treating a range of conditions. These include chronic obstructive pulmonary disease exacerbation, contrast-induced kidney damage prevention, influenza virus illness attenuation, pulmonary fibrosis treatment, and infertility treatment in polycystic ovary syndrome cases resistant to clomiphene (Millea, 2009).

Impact on Lifespan and Stress Resistance

In studies involving Caenorhabditis elegans, dietary NAC supplementation significantly enhanced resistance to oxidative stress, heat stress, and UV irradiation. It also extended both mean and maximum lifespan, increased progeny production, and influenced the expression of stress-responsive genes (Oh, Park, & Park, 2015).

Corrosion Inhibition

NAC and its derivatives, such as N-Acetyl-S-Benzyl-l-Cysteine, have been investigated for their ability to inhibit corrosion of mild steel in acidic environments. These compounds effectively suppress both anodic and cathodic reactions, contributing to their potential as green chemical corrosion inhibitors (Fu et al., 2011).

Role in Biofilm Formation

NAC can influence bacterial adhesion and biofilm formation on surfaces like stainless steel, which is relevant in industrial settings like paper mills. It has been observed to decrease bacterial adhesion and may inhibit bacterial growth in various conditions, suggesting its utility in preventing biofilm formation (Olofsson, Hermansson, & Elwing, 2003).

Tissue Distribution Studies

Research involving Wistar rats has shown that NAC distributes variably across different tissues, including liver, kidney, heart, lungs, and spleen, after intraperitoneal injection. This study highlights the differential concentration of NAC in various body tissues (Siddiqui et al., 2016).

properties

IUPAC Name

3-[(2R)-2-acetamido-2-carboxyethyl]sulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO5S/c1-5(3-8(12)13)16-4-7(9(14)15)10-6(2)11/h5,7H,3-4H2,1-2H3,(H,10,11)(H,12,13)(H,14,15)/t5?,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZLXIGKXJUXPAV-MSZQBOFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)SCC(C(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CC(=O)O)SC[C@@H](C(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60954792
Record name 3-({2-Carboxy-2-[(1-hydroxyethylidene)amino]ethyl}sulfanyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60954792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Acetyl-S-(3-carboxy-2-propyl)-L-cysteine

CAS RN

33164-65-7
Record name 2-Carboxy-1-methylethylmercapturic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33164-65-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butyric acid, 3-((2-acetamido-2-carboxyethyl)thio)-, L-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033164657
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-({2-Carboxy-2-[(1-hydroxyethylidene)amino]ethyl}sulfanyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60954792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
17
Citations
D Gallart-Mateu, P Dualde, C Coscollà… - Analytical and …, 2023 - Springer
The exposure to smoking related products has been evaluated through urine illness risk marker determination through the analysis of urine samples of smokers and vapers. Biomarkers …
Number of citations: 5 link.springer.com
JM Soriano Llobera, D Gallart Mateu… - Analytical and …, 2023 - upcommons.upc.edu
The exposure to smoking related products has been evaluated through urine illness risk marker determination through the analysis of urine samples of smokers and vapers. Biomarkers …
Number of citations: 0 upcommons.upc.edu
G Frigerio, L Campo, R Mercadante… - International journal of …, 2020 - mdpi.com
Coke production was classified as carcinogenic to humans by the International Agency for Research on Cancer. Besides polycyclic aromatic hydrocarbons, coke oven workers may be …
Number of citations: 14 www.mdpi.com
G Frigerio, R Mercadante, E Polledri, P Missineo… - … of Chromatography B, 2019 - Elsevier
Introduction Mercapturic acids are urinary metabolites of occupational and environmental toxicants. The aim of this work was to develop and validate an analytical assay for the …
Number of citations: 39 www.sciencedirect.com
N Pluym, G Gilch, G Scherer, M Scherer - Analytical and bioanalytical …, 2015 - Springer
Mercapturic acids (MAs) are metabolic end products formed from conjugates between glutathione and electrophilic compounds. MAs are, therefore, suitable biomarkers of exposure to …
Number of citations: 73 link.springer.com
G Frigerio, R Mercadante, L Campo, E Polledri… - Toxicology Letters, 2020 - Elsevier
Background Although thousands of different chemicals have been identified in cigarette smoke, the characterization of their urinary metabolites still requires significant research. The …
Number of citations: 10 www.sciencedirect.com
S Chen, Y Wan, X Qian, A Wang, G Mahai, Y Li… - Science of The Total …, 2023 - Elsevier
Volatile organic compounds are ubiquitous in the environment, which may cause various adverse health effects. The objectives of this study were to investigate associations of single …
Number of citations: 3 www.sciencedirect.com
G Frigerio, R Mercadante, L Campo, E Polledri… - Toxicology letters, 2020 - Elsevier
Background While tobacco smoke contains thousands of chemicals, some of which are carcinogenic to humans, the content of electronic cigarette smoke is less known. This work …
Number of citations: 30 www.sciencedirect.com
AJ Li, VK Pal, K Kannan - Environmental Chemistry and Ecotoxicology, 2021 - Elsevier
Volatile organic compounds (VOCs) encompass hundreds of high production volume chemicals that have been used in a wide range of household and industrial products. Widespread …
Number of citations: 119 www.sciencedirect.com
AJ Li, VK Pal, K Kannan - researchgate.net
Volatile organic compounds (VOCs) encompass hundreds of high production volume chemicals that have been used in a wide range of household and industrial products. Widespread …
Number of citations: 2 www.researchgate.net

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